molecular formula C16H24BrClN2O2SSi B8572563 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride

Cat. No. B8572563
M. Wt: 451.9 g/mol
InChI Key: FCCCVUQTZMHBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride is a useful research compound. Its molecular formula is C16H24BrClN2O2SSi and its molecular weight is 451.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H24BrClN2O2SSi

Molecular Weight

451.9 g/mol

IUPAC Name

3-bromo-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-6-sulfonyl chloride

InChI

InChI=1S/C16H24BrClN2O2SSi/c1-10(2)24(11(3)4,12(5)6)20-9-14(17)13-7-8-15(19-16(13)20)23(18,21)22/h7-12H,1-6H3

InChI Key

FCCCVUQTZMHBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=C(C=C2)S(=O)(=O)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL recovery flask was charged with 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.11 g, 5.66 mmol) and DCM (28 ml) to give a clear solution. n-Bromosuccinimide (1.108 g, 6.22 mmol) was added in one portion. The resulting mixture was stirred in the dark for 4 h, then an additional portion of n-bromosuccinimide (1.108 g, 6.22 mmol) was added. The mixture was stirred overnight. In the morning, silica gel was added, and the mixture was concentrated. The impregnated silica gel was loaded onto a column, and the column was eluted onto a silica gel column with 0 to 15% EtOAc/Heptane to give 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride (2.14 g, 4.74 mmol, 84% yield) as a light-yellow solid. 1H NMR (400 MHz, CDCl3) δ=8.08 (d, J=8.3 Hz, 1 H), 7.95 (d, J=8.3 Hz, 1 H), 7.63 (s, 1 H), 1.88 (spt, J=7.5 Hz, 4 H), 1.15 (d, J=7.5 Hz, 18 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.108 g
Type
reactant
Reaction Step Two
Quantity
1.108 g
Type
reactant
Reaction Step Three

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